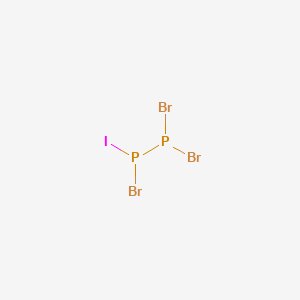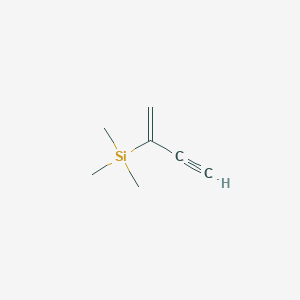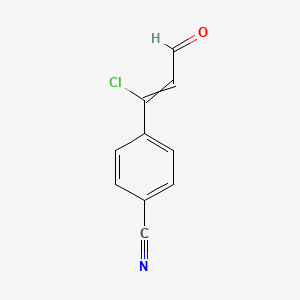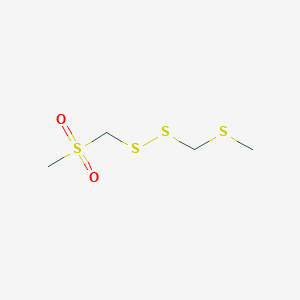
Disulfide, (methylsulfonyl)methyl (methylthio)methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, (methylsulfonyl)methyl (methylthio)methyl is an organic compound with the molecular formula C4H10O2S4 It is characterized by the presence of a disulfide bond, a sulfone group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (methylsulfonyl)methyl (methylthio)methyl typically involves the reaction of methanesulfonyl chloride with sodium methylthiolate, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a low temperature to control the exothermic reaction and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Disulfide, (methylsulfonyl)methyl (methylthio)methyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
Disulfide, (methylsulfonyl)methyl (methylthio)methyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of redox biology and as a probe for disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Disulfide, (methylsulfonyl)methyl (methylthio)methyl involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability.
相似化合物的比较
Similar Compounds
Disulfide, methyl (methylthio)methyl: Similar structure but lacks the sulfone group.
Dimethyl disulfide: Contains two methylthio groups but no sulfone group.
Methanesulfonyl chloride: Contains the sulfone group but lacks the disulfide bond.
Uniqueness
Disulfide, (methylsulfonyl)methyl (methylthio)methyl is unique due to the presence of both a disulfide bond and a sulfone group
属性
CAS 编号 |
143113-67-1 |
|---|---|
分子式 |
C4H10O2S4 |
分子量 |
218.4 g/mol |
IUPAC 名称 |
methylsulfanyl-(methylsulfonylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10O2S4/c1-7-3-8-9-4-10(2,5)6/h3-4H2,1-2H3 |
InChI 键 |
MUMQLHSHEBNFIU-UHFFFAOYSA-N |
规范 SMILES |
CSCSSCS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


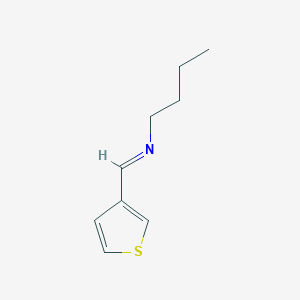
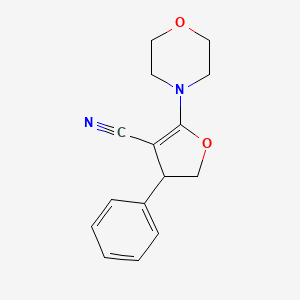
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
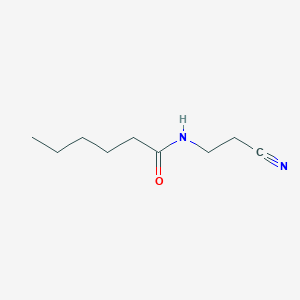
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
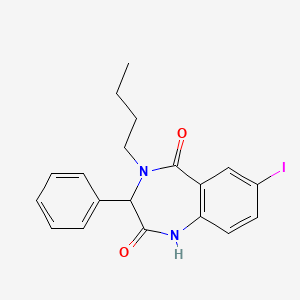

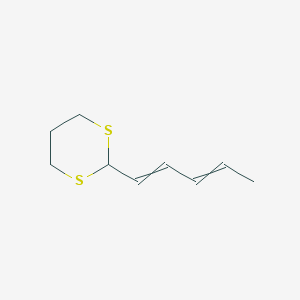
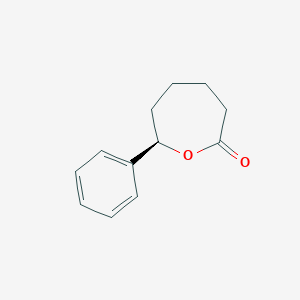
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

